(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone
Description
The compound (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone features a unique hybrid structure combining a dihydro[1,3]dioxolo-functionalized isoquinoline moiety with a sulfonylated phenylpiperazine-ethanone scaffold. The sulfonyl-piperazine group may confer solubility and receptor-binding properties, while the fluorophenyl substituent could modulate metabolic stability and selectivity .
Properties
Molecular Formula |
C28H26FN3O5S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]ethanone |
InChI |
InChI=1S/C28H26FN3O5S/c29-21-4-6-22(7-5-21)31-10-12-32(13-11-31)38(34,35)23-3-1-2-20(14-23)26(33)17-25-24-16-28-27(36-18-37-28)15-19(24)8-9-30-25/h1-7,14-17,30H,8-13,18H2/b25-17- |
InChI Key |
NYGVWTQGEQLFLZ-UQQQWYQISA-N |
Isomeric SMILES |
C1CN/C(=C\C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)/C5=CC6=C(C=C51)OCO6 |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC6=C(C=C51)OCO6 |
Origin of Product |
United States |
Preparation Methods
Rhodium(III)-Catalyzed C–H Activation/Annulation
The dihydrodioxolo-substituted isoquinoline fragment can be synthesized via rhodium(III)-catalyzed C–H activation/annulation using aryl ketoxime esters and vinyl acetate as an acetylene equivalent. This method enables the formation of the isoquinoline ring through a [4 + 2] cycloaddition mechanism. For example, Webb et al. demonstrated that vinyl acetate acts as a surrogate for acetylene in reactions with aryl ketoxime esters, yielding substituted isoquinolines in moderate to high yields.
Key Steps :
-
Oxime Ester Preparation : Aryl ketoxime esters are prepared by treating acetophenone derivatives with hydroxylamine followed by tosylation.
-
C–H Activation : Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) facilitate the activation of the aryl C–H bond, enabling annulation with vinyl acetate.
-
Cyclization : The reaction proceeds via a six-membered metallacycle intermediate, followed by reductive elimination to form the isoquinoline core.
Optimization :
Pomeranz–Fritsch Reaction
The classical Pomeranz–Fritsch reaction provides an alternative route to the isoquinoline scaffold. This method involves the acid-catalyzed cyclization of benzaldehyde derivatives with β-aminoketones. For the dihydrodioxolo substitution, a pre-functionalized benzaldehyde bearing a 1,3-dioxolane group is required.
Procedure :
-
Benzaldehyde Derivative Synthesis : 3,4-Dihydroxybenzaldehyde is protected with a 1,3-dioxolane group using ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid).
-
Cyclization : The protected aldehyde is reacted with β-aminoketone under acidic conditions (e.g., H₂SO₄) to form the isoquinoline core.
Limitations :
-
Lower yields compared to modern C–H activation methods.
-
Requires stringent control of reaction conditions to avoid over-oxidation.
Synthesis of the 3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}phenyl Fragment
Preparation of 4-(4-Fluorophenyl)piperazine
The piperazine moiety is synthesized via a modified Ullmann coupling or nucleophilic substitution. A rapid method reported by Thermo Fisher Scientific involves the reaction of 1,2-dibromoethane with 4-fluoroaniline in the presence of a base (e.g., K₂CO₃).
Procedure :
-
N-Alkylation : 4-Fluoroaniline is treated with 1,2-dibromoethane to form 1-(2-bromoethyl)-4-fluorophenylamine.
-
Cyclization : Intramolecular nucleophilic substitution yields 4-(4-fluorophenyl)piperazine.
Yield : 50–70% after purification via recrystallization from ethanol.
Sulfonation of the Phenyl Ring
The sulfonyl group is introduced via electrophilic aromatic sulfonation followed by chlorination.
Steps :
-
Sulfonation : 3-Nitrophenylsulfonic acid is prepared by reacting nitrobenzene with fuming sulfuric acid (20% SO₃).
-
Chlorination : The sulfonic acid is converted to sulfonyl chloride using PCl₅ in dichloromethane.
-
Coupling with Piperazine : The sulfonyl chloride reacts with 4-(4-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
Critical Parameters :
-
Reaction temperature must be maintained below 0°C to prevent side reactions.
-
Anhydrous conditions are essential to avoid hydrolysis of the sulfonyl chloride.
Condensation to Form the (2Z)-Ethanone Ylidene System
Knoevenagel Condensation
The Z-configured enone is established via a Knoevenagel condensation between the isoquinoline aldehyde and the sulfonamide-containing acetophenone derivative.
Procedure :
-
Aldehyde Generation : The dihydrodioxolo isoquinoline is oxidized to the corresponding aldehyde using MnO₂.
-
Condensation : The aldehyde reacts with 1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone in the presence of piperidine as a base.
Stereochemical Control :
-
The Z-isomer is favored under kinetic conditions (low temperature, short reaction time).
-
Use of a Dean-Stark trap to remove water shifts the equilibrium toward the enone product.
Purification :
-
The crude product is purified via column chromatography (silica gel, 10–30% ethyl acetate in hexane) to isolate the Z-isomer.
Analytical Data and Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the planarity of the enone system and the dihydrodioxolo ring geometry.
Challenges and Optimizations
Isomerization of the Enone
The Z-isomer is prone to thermal isomerization to the E-form. Stabilization is achieved by:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids, and specific nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral activity. In a virtual screening study aimed at identifying compounds with anti-SARS-CoV-2 activity, several derivatives of the dioxoloisoquinoline were evaluated for their ability to inhibit viral entry into host cells. The compound demonstrated promising results in vitro, suggesting that it may serve as a lead compound for developing antiviral agents against coronaviruses .
Case Study 1: Antiviral Screening
A study conducted by Shang et al. utilized molecular docking techniques to assess the binding affinity of various compounds to key viral proteins involved in SARS-CoV-2 infection. (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone was among the compounds identified with significant binding interactions at critical sites on the viral spike protein. This finding supports further investigation into its potential as an antiviral agent .
Case Study 2: Antidepressant Activity Assessment
In a preclinical study assessing the antidepressant effects of related dioxoloisoquinoline derivatives, researchers observed that administration led to decreased immobility in forced swim tests—a common measure of antidepressant efficacy. While specific data on this compound are still emerging, these findings suggest it may possess similar properties worthy of exploration in clinical settings .
Mechanism of Action
The mechanism of action of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Isoquinoline Derivatives
(a) (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone (906262-04-2)
- Structural Differences :
- Methoxy groups at positions 6 and 7 vs. the fused dioxolo ring in the target compound.
- Fluorophenyl at position 2 vs. sulfonylated piperazinylphenyl at position 3 in the target.
- The absence of a sulfonyl-piperazine group may reduce solubility and receptor specificity compared to the target compound .
(b) Ferroptosis-Inducing Compounds (FINs)
Piperazine-Ethanone Derivatives
(a) 1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone (1186622-98-9)
- Structural Differences :
- A dioxolane-substituted fluorophenyl group vs. the sulfonylated fluorophenyl in the target.
- Lack of an α,β-unsaturated ketone system.
- Functional Implications :
(b) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Features: Triazole-thioether linker vs. the isoquinoline system in the target. Phenylsulfonyl group at a similar position.
- Functional Implications :
Pharmacological and Physicochemical Properties
Limited data exist for the target compound. However, analogues suggest:
- LogP : Estimated >3.5 (due to aromatic and dioxolo groups), indicating moderate lipophilicity.
- Solubility : Sulfonyl-piperazine may enhance aqueous solubility (~50–100 µM).
- Target Selectivity : Piperazine derivatives often target GPCRs or serotonin receptors, but structural modifications here may shift specificity .
Biological Activity
The compound (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone is a complex organic molecule with a unique structure that combines isoquinoline and piperazine motifs along with a dioxole ring. These structural features suggest significant potential for diverse biological activities, including pharmacological effects relevant to various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C28H26FN3O5S
- Molecular Weight : 535.6 g/mol
- IUPAC Name : (2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]ethanone
- InChI Key : NYGVWTQGEQLFLZ-UQQQWYQISA-N
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as receptors or enzymes. The presence of the piperazine and sulfonamide groups may enhance its binding affinity to these targets, potentially leading to various biochemical effects. The isoquinoline derivative is known for its diverse pharmacological properties, which can include:
- Antimicrobial Activity : Isoquinoline derivatives often exhibit bactericidal and fungicidal properties.
- Antiviral Effects : The compound may interact with viral proteins or receptors, inhibiting viral replication.
- Cytotoxicity : The structural components may induce apoptosis in cancer cells.
Cytotoxicity Testing
A study assessing the cytotoxic effects of similar compounds utilized the water-soluble tetrazolium salt (WST-1) assay on VERO cells. Cells were treated with serial dilutions of compounds to determine viability. Results indicated that certain structural analogs exhibited significant cytotoxicity at concentrations as low as 10 µg/ml, highlighting the potential for therapeutic applications in oncology .
Antimicrobial Activity
Research on related isoquinoline compounds has shown promising results against various bacterial strains. For example, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant against cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Antiviral | Potential inhibition of viral replication |
Case Study 1: Antiviral Screening
In a virtual screening study targeting SARS-CoV-2, several isoquinoline derivatives were evaluated for their ability to inhibit viral replication. The study identified compounds that demonstrated effective binding to viral proteases, suggesting that similar structural motifs in our compound could yield comparable antiviral activity .
Case Study 2: Anticancer Properties
A comparative analysis of isoquinoline-based compounds revealed that those with piperazine substitutions exhibited enhanced cytotoxicity in various cancer cell lines. This suggests that the piperazine moiety in our compound may play a crucial role in its biological activity against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
